(Tetrahydrofuran-3-yl)hydrazine hydrochloride
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Overview
Description
(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a tetrahydrofuran ring and a hydrazine moiety, making it valuable in various fields such as biochemistry, physiology, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride typically involves the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. The process can be summarized as follows:
Reactants: Tetrahydrofuran, hydrazine, hydrochloric acid.
Conditions: Controlled temperature, specific catalysts.
Procedure: The reactants are mixed and allowed to react under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-3-yl)hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydrazine moiety allows for substitution reactions, leading to the formation of various hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions include hydrazide-hydrazones, chiral compounds, and energetic materials. These products have significant applications in medicinal chemistry, materials science, and industrial chemistry.
Scientific Research Applications
(Tetrahydrofuran-3-yl)hydrazine hydrochloride has numerous applications in scientific research:
Chiral Compound Synthesis: It is used to produce enantiomerically pure substances for chemical research and pharmaceutical applications.
Phosphorus-Nitrogen Ligand Chemistry: The compound is involved in innovative rearrangements and coordination chemistry.
Hydrazide-Hydrazones Chemistry: It plays a pivotal role in synthesizing heterocyclic compounds for drug discovery.
Energetic Materials Synthesis: The compound is used to develop high-performance explosives and propellants.
Organic Synthesis and Corrosion Inhibition: It is involved in producing corrosion inhibitors for protecting metals.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with metals and other substrates, facilitating various chemical transformations. These interactions are crucial for its applications in catalysis, coordination chemistry, and drug discovery .
Comparison with Similar Compounds
(Tetrahydrofuran-3-yl)hydrazine hydrochloride can be compared with other similar compounds such as:
- (Tetrahydrofuran-2-yl)hydrazine hydrochloride
- (Tetrahydrofuran-4-yl)hydrazine hydrochloride
- (Pyrrolidine-3-yl)hydrazine hydrochloride
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific ring position and the resulting chemical properties, making it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
oxolan-3-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFARIZPHSIGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158001-24-2 |
Source
|
Record name | (oxolan-3-yl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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